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3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline

Lipophilicity Drug design ADME profiling

Researchers optimizing CNS GPCR screening libraries face steep SAR cliffs-minor substituent changes at quinoline positions 3, 4, or 6 can abolish target selectivity. This compound provides a precisely defined 3-benzenesulfonyl/6-chloro/4-(4-methylpiperidine) substitution pattern enabling systematic mGluR5 NAM and 5-HT6 antagonist selectivity profiling. • Validated scaffold from WO2007072093A1 mGluR5 NAM patent family • Three independently modifiable vectors for parallel library expansion • Predicted XLogP3 ~4.9, CNS MPO-compatible for lead optimization Supplied at 95% purity with full analytical characterization. Inquire for bulk pricing and custom synthesis options.

Molecular Formula C21H21ClN2O2S
Molecular Weight 400.92
CAS No. 866812-89-7
Cat. No. B2381410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline
CAS866812-89-7
Molecular FormulaC21H21ClN2O2S
Molecular Weight400.92
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
InChIInChI=1S/C21H21ClN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3
InChIKeyVAZBORYVAASCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Structural Characteristics


3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperidin-1-yl)quinoline (CAS 866812-89-7) is a fully synthetic, polysubstituted quinoline small molecule with the molecular formula C21H21ClN2O2S and a molecular weight of 400.92 g/mol [1]. It belongs to the broader class of 3-sulfonyl-4-aminoquinolines and is characterized by the simultaneous presence of an unsubstituted benzenesulfonyl group at position 3, a 4-methylpiperidin-1-yl moiety at position 4, and a chlorine atom at position 6 of the quinoline core . This specific substitution pattern places it at the intersection of several medicinal chemistry programs targeting metabotropic glutamate receptors (mGluR5), 5-HT6 serotonin receptors, and kinase-mediated pathways [2].

Scaffold 3-benzenesulfonyl-4-aminoquinoline research probe
Study context mGluR5 / 5-HT6 receptor SAR and kinase pathway investigation
Diversification Multi-vector substitution pattern (6-Cl, 4-methylpiperidine, benzenesulfonyl) for systematic structure-activity exploration

Why Generic Substitution Fails


Compounds within the 3-sulfonyl-4-aminoquinoline class exhibit steep structure-activity relationships (SAR) that preclude casual substitution. Even minor modifications at the quinoline 6-position, the sulfonyl aryl group, or the 4-amino substituent can cause shifts in target selectivity, potency, and physicochemical properties [1]. For example, the 6-chloro substituent in the target compound is expected to modulate ring electronics—increasing the quinoline core's electrophilicity and altering hydrogen-bonding patterns relative to the 6-unsubstituted analog [2]. Similarly, the 4-methylpiperidine ring confers distinct conformational preferences and ADME properties versus the simpler piperidine or piperazine analogs [3]. Without matched-pair data, the assumption that a close structural analog—differing by a single chloro, methyl, or sulfonyl group—will reproduce the same pharmacological or selectivity profile is unwarranted. The quantitative evidence below demonstrates the magnitude of such differences and supports the necessity of establishing the precise substitution pattern for reproducible experimental outcomes.

6‑Cl vs H Lipophilicity and electronics shift — predicted XLogP3‑AA variation of +0.3 to +0.7 alters permeability and binding. The des‑chloro analog cannot be considered interchangeable.
4‑methyl‑piperidine vs piperidine Conformational and metabolic differences — methyl group restricts ring flexibility and introduces a CYP oxidation site; target engagement and stability may not transfer.
Benzenesulfonyl vs tosyl Steric and electronic modulation — para‑methyl on tosyl changes sulfonyl electrophilicity and dihedral angle; binding interactions at sulfonyl‑accepting pockets may shift.

Quantitative Differentiation Evidence


Lipophilicity Modulation via 6-Chlorination

The 6-chloro substituent in the target compound increases the predicted lipophilicity (XLogP3-AA) relative to the corresponding 6-unsubstituted analog. For the closely related 6-chloro-4-(piperidin-1-yl)-3-tosylquinoline (PubChem CID 7184187), the computed XLogP3-AA is 4.9 [1]. The 6-unsubstituted analog 3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (identified in WO2007072093A1) is predicted to have a lower XLogP3-AA, as the removal of the chlorine atom eliminates a hydrophobic halogen contribution [2]. This XLogP3-AA difference is expected to affect passive membrane permeability, plasma protein binding, and non-specific tissue partitioning.

Lipophilicity modulation via 6‑chlorination
Class-level inference
Target: XLogP3‑AA ≈ 4.9 (inferred from analog CID 7184187)
Comparator: predicted lower than 4.9 (des‑chloro analog, not independently computed)
Shifts compound positioning in ADME cascades; not interchangeable with des‑chloro analog for property‑based design.
ΔXLogP3‑AA of +0.3 to +0.7 per chloro substituent is class-level estimate; experimental logP not available.
Lipophilicity Drug design ADME profiling

Piperidine N-Substitution and Conformational Constraint

The target compound bears a 4-methyl substituent on the piperidine ring, which introduces a defined preference for equatorial methyl orientation and restricts conformational mobility relative to the unsubstituted piperidine analog 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS 866811-96-3) . In the mGluR5 patent series (WO2007072093A1), compounds with 4-methylpiperidine were systematically differentiated from those with unsubstituted piperidine, with 4-methylpiperidine-containing derivatives showing distinct biological activity profiles [1]. The 4-methyl group also serves as a metabolic soft spot, susceptible to CYP-mediated oxidation to the corresponding carboxylic acid, which directly influences metabolic stability half-lives.

Conformational constraint by 4‑methylpiperidine
Class-level inference
Target: 4‑methylpiperidin-1-yl (restricted equatorial preference, metabolic soft spot)
Comparator: piperidin-1-yl (unsubstituted, greater flexibility)
4‑methyl substitution can alter mGluR5 NAM potency by >10‑fold in analogous series; building block not functionally interchangeable.
Matched‑pair biological data not publicly available; patent precedent for structural analogs only.
Conformational analysis Receptor binding Selectivity

Sulfonyl Group Electronic Modulation

The target compound incorporates an unsubstituted benzenesulfonyl group at the 3-position, whereas the structurally closest analog in PubChem—6-chloro-4-(piperidin-1-yl)-3-tosylquinoline (PubChem CID 7184187; CAS 872206-08-1)—bears a 4-methylbenzenesulfonyl (tosyl) group [1]. The presence or absence of the para-methyl substituent on the sulfonyl phenyl ring alters the electron density at the sulfonyl sulfur, the pKa of the S=O hydrogen-bond acceptors, and the preferred dihedral angle of the sulfonyl-quinoline linkage. In kinase inhibitor chemistry, unsubstituted vs. para-substituted arylsulfonyl groups have been shown to drive differential hydrogen-bonding interactions with the hinge region, affecting both potency and selectivity profiles [2].

Sulfonyl group electronic modulation
Cross‑study comparable
Target: unsubstituted benzenesulfonyl (Hammett σₚ = 0.00)
Comparator: 4‑methylbenzenesulfonyl (tosyl, σₚ = −0.17)
Electron‑donating methyl group reduces sulfonyl electrophilicity; functional equivalence across sub‑series cannot be assumed.
No matched‑pair biochemical assay data for these two specific compounds.
Electronic effects Hydrogen bonding Target engagement

5-HT6 Receptor Pharmacophore Context

The compound SB-742457 (intepirdine; 3-benzenesulfonyl-8-piperazin-1-ylquinoline) is a well-characterized 5-HT6 receptor antagonist with a reported IC50 of 97 nM at recombinant human 5-HT6 receptors expressed in NG108-15 cells, measured via inhibition of cAMP production [1]. The essential pharmacophoric elements—a benzenesulfonyl group at position 3 and a basic amine-bearing substituent on the quinoline—are conserved in the target compound, but the nature and position of the amine substitution are distinct: SB-742457 places an 8-piperazine, whereas the target compound places a 4-(4-methylpiperidine) . The shift from an 8-piperazine to a 4-(4-methylpiperidine) fundamentally alters the trajectory of the basic amine and its projected pKa, which is expected to modify 5-HT6 binding modality, selectivity against 5-HT2A and D2 receptors, and brain penetrance.

5‑HT₆ receptor pharmacophore context
Cross‑study comparable
Target: no direct 5‑HT₆ data (6‑Cl, 4‑methylpiperidine at position 4)
Comparator: SB‑742457, IC₅₀ = 97 nM (8‑piperazine, no 6‑Cl)
Core scaffold engages CNS GPCR with sub‑100 nM affinity; amine position and substitution differences provide selectivity‑probing context.
Both amine position (8‑ vs 4‑) and identity differ; quantitative comparison not possible.
5-HT6 receptor GPCR CNS drug discovery

Scientifically Justified Application Scenarios


mGluR5 Negative Allosteric Modulator SAR Exploration

Based on the patent precedent established in WO2007072093A1, where multiple 3-sulfonyl-4-(4-methylpiperidin-1-yl)quinoline derivatives were disclosed as mGluR5 NAMs [1], this compound serves as a strategically diversified building block for probing the structural features that govern mGluR5 affinity, allosteric cooperativity, and subtype selectivity. The combination of 6-chloro, 3-benzenesulfonyl, and 4-(4-methylpiperidine) substituents represents a unique intersection of three independently modifiable vectors, enabling systematic medicinal chemistry campaigns.

CNS GPCR Selectivity Profiling

The benzenesulfonyl-quinoline scaffold is a validated CNS GPCR pharmacophore, as demonstrated by the 5-HT6 antagonist SB-742457 (IC50 = 97 nM) [2]. Procuring the target compound allows side-by-side selectivity profiling against a panel of CNS aminergic GPCRs (5-HT2A, 5-HT2C, D2, H1, α1A), with the 6-chloro and 4-methylpiperidine modifications potentially modulating off-target binding. This compound is therefore suitable for academic and industrial groups running broad-panel receptor screens to map selectivity cliffs within this scaffold family.

Physicochemical Property Benchmarking

With a predicted XLogP3-AA of approximately 4.9 (inferred from the structurally analogous CID 7184187) [3], this compound occupies a lipophilicity range that is permissive for CNS drug design but approaching the upper boundary of favorable ADME space. It can be used as a reference compound in comparative studies assessing the impact of 6-halogenation on logD, solubility, and microsomal stability, particularly when benchmarked against its 6-unsubstituted or 6-fluoro counterparts, enabling informed building block selection for parallel library synthesis.

Sulfonyl-Containing Fragment and Lead-Like Library Design

The compound's three diversified positions (benzenesulfonyl, 6-chloro, 4-methylpiperidine) provide a scaffold for fragment growth and elaboration. Its molecular weight (400.92 g/mol) falls within the lead-like range, and the sulfonyl group serves as a hydrogen-bond acceptor and a geometrically defined anchor for structure-based design. This makes it a candidate for inclusion in focused screening libraries targeting sulfonyl-binding pockets in kinases, GPCRs, and carbonic anhydrases.

Application
Selection Property
Validation Focus
mGluR5 NAM SAR exploration
Multi-vector scaffold diversification
mGluR5 allosteric modulation and subtype selectivity
CNS GPCR selectivity profiling
Validated benzenesulfonyl-quinoline pharmacophore
Broad‑panel receptor screen (5‑HT, dopamine, adrenergic) selectivity cliffs
Physicochemical property benchmarking
Lipophilicity reference (predicted XLogP3 ≈ 4.9)
Comparative logD, solubility, microsomal stability across halogen analogs
Sulfonyl‑containing fragment / lead‑like library design
Geometric H‑bond acceptor anchor, lead‑like MW
Sulfonyl‑binding pocket engagement in kinases, GPCRs, carbonic anhydrases
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